molecular formula C15H17NO2 B043792 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one CAS No. 111599-10-1

3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one

Cat. No.: B043792
CAS No.: 111599-10-1
M. Wt: 243.3 g/mol
InChI Key: ICRXRMSBNBVACL-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one is a compound that belongs to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group. These compounds are known for their diverse biological activities and have garnered significant attention in the scientific community .

Preparation Methods

The synthesis of 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, which is a well-known reaction for constructing tetrahydroisoquinoline derivatives. This reaction typically involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as using specific solvents, temperatures, and catalysts.

Chemical Reactions Analysis

3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological activities, including anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial properties . In the industry, it may be used in the development of new drugs or as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may interact with ionotropic and metabotropic receptors in the nervous system, leading to various physiological effects . Additionally, it may inhibit certain enzymes or proteins involved in disease pathways, thereby exerting its therapeutic effects.

Properties

IUPAC Name

3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-12-6-3-7-13(18)14(12)15-11-5-2-1-4-10(11)8-9-16-15/h1-2,4-5,15-17H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRXRMSBNBVACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C2C3=CC=CC=C3CCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396665
Record name 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111599-10-1
Record name 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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